molecular formula C7H6Br2FN B8655476 (2,5-Dibromo-4-fluorophenyl)methanamine

(2,5-Dibromo-4-fluorophenyl)methanamine

Cat. No.: B8655476
M. Wt: 282.94 g/mol
InChI Key: GXYRVRDICMNEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dibromo-4-fluorophenyl)methanamine is a halogen-substituted aryl methanamine derivative. These compounds feature bromine, fluorine, or phenoxy substituents on the phenyl ring, which influence electronic, steric, and solubility characteristics. The target compound’s molecular formula is inferred as C₇H₆Br₂FN, with an estimated molecular weight of ~283 g/mol (calculated based on substituents). Its primary applications likely lie in pharmaceutical or agrochemical research, given the bioactivity of halogenated methanamines .

Properties

Molecular Formula

C7H6Br2FN

Molecular Weight

282.94 g/mol

IUPAC Name

(2,5-dibromo-4-fluorophenyl)methanamine

InChI

InChI=1S/C7H6Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2

InChI Key

GXYRVRDICMNEFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2,5-Dibromo-4-fluorophenyl)methanamine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-Br, 5-Br, 4-F C₇H₆Br₂FN ~283 (estimated) High lipophilicity; low water solubility
(4-Bromo-2,5-difluorophenyl)methanamine 4-Br, 2-F, 5-F C₇H₆BrF₂N 222.03 Moderate solubility in polar solvents
(2,4,6-Trimethoxyphenyl)methanamine 2-OCH₃, 4-OCH₃, 6-OCH₃ C₁₀H₁₅NO₃ 197.23 Higher water solubility due to OCH₃ groups; H302/H315 hazards
[4-(2,4-Difluorophenoxy)phenyl]methanamine 4-(2,4-F₂-phenoxy) C₁₃H₁₁F₂NO 235.23 Lower lipophilicity; phenoxy enhances metabolic stability
(4-tert-Butylphenyl)(2,5-difluorophenyl)methanamine 4-t-Bu, 2-F, 5-F C₁₇H₁₉F₂N 275.34 Bulky tert-butyl group increases steric hindrance
Key Observations:
  • Halogen Effects: Bromine and fluorine substituents increase molecular weight and lipophilicity compared to methoxy or phenoxy groups. This reduces water solubility but enhances membrane permeability .
  • Electronic Effects : Electron-withdrawing halogens (Br, F) deactivate the aromatic ring, altering reactivity in substitution reactions. Methoxy groups (electron-donating) increase ring activation .

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